Direct Process Yield and Purity Benchmarking in Avatrombopag Intermediate Synthesis
In the patented method for producing Avatrombopag, the target compound was isolated with a yield of 94.5% and a purity of 98% by NMR, establishing a quantifiable benchmark for process optimization [1]. This performance metric provides a direct comparator for procurement decisions when evaluating vendor-supplied batches or when scaling up the synthetic route.
| Evidence Dimension | Synthetic yield and purity of isolated intermediate |
|---|---|
| Target Compound Data | Yield: 94.5%; Purity: 98% (NMR) |
| Comparator Or Baseline | Industrial synthetic process benchmark (patent example) |
| Quantified Difference | N/A; absolute benchmark value for comparison purposes |
| Conditions | Reaction of ethyl-piperidine-4-carboxylate with 5,6-dichloronicotinic acid in DMSO; isolation and characterization by NMR |
Why This Matters
This establishes a verifiable quality and efficiency baseline for evaluating vendor-supplied material or in-house synthetic performance during Avatrombopag process development.
- [1] Balabanyan VY. Method of Producing Avatrombopag. Patent Publication. '5-chloro-6-(4-ethoxycarbonyl)piperidin-1-yl)nicotinic acid (7) ... yield of the obtained product is 94,5 %, purity is 98 % NMR.' View Source
